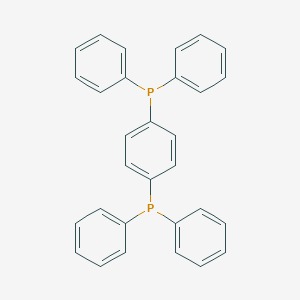

1,4-Bis(diphenylphosphino)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

1,4-Bis(diphenylphosphino)benzene can be synthesized from different phosphine sources and through various methods. The modified synthesis involves complex reactions with metal clusters and ditertiary-phosphine ligands, as seen in compounds where ruthenium clusters are connected through 1,4-bis(diphenylphosphino)benzene, indicating its role in bridging metal sites and influencing the overall structure of the complexes (Calcar, Olmstead, & Balch, 1998).

Molecular Structure Analysis

The molecular structure of 1,4-bis(diphenylphosphino)benzene complexes is characterized by their coordination to metals through phosphorus atoms, leading to a variety of geometrical arrangements. X-ray diffraction studies have revealed that these complexes exhibit diverse structural configurations depending on the nature of the metal and the ligand environment (Walther et al., 2003).

Chemical Reactions and Properties

1,4-Bis(diphenylphosphino)benzene is involved in various chemical reactions, including coordination to different metals, cyclometalation, and catalytic activities. For example, it participates in the formation of nickel, palladium, and platinum complexes, where it acts as a bridging ligand, affecting the electronic and structural properties of the metal centers (Camalli et al., 1990).

Physical Properties Analysis

The physical properties of 1,4-bis(diphenylphosphino)benzene derivatives are influenced by their molecular structure and the nature of their metal complexes. The luminescent properties, for example, can vary significantly, with some complexes exhibiting reversible luminescent mechanochromism under mechanical stress (Tsukuda et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,4-bis(diphenylphosphino)benzene complexes, such as redox behavior and catalytic activity, are essential for their applications in organic synthesis and industrial processes. For instance, complexes containing 1,4-bis(diphenylphosphino)benzene can facilitate various organic transformations, showcasing the importance of this ligand in catalysis and organic chemistry (Sasaki, Tanabe, & Yoshifuji, 1999).

科学研究应用

Application 1: Synthesis of Copper(I) and Palladium(II) Complexes

- Summary of the Application: 1,4-Bis(diphenylphosphino)benzene is used in the synthesis of copper(I) and palladium(II) complexes . Due to the larger separation of phosphorus atoms, bisphosphine exhibits only bridging mode of coordination. The ligand is also ideally suited to form binuclear complexes and 1-D coordination polymers .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 1,4-bis((diphenylphosphino)methyl)benzene with copper halides and palladium(II) complexes . The resulting complexes are characterized by spectroscopic and analytical methods .

- Results or Outcomes: The reaction with copper halides results in dimeric complexes . The reaction with palladium(II) complexes results in a dipalladium(II) complex .

Application 2: Synthesis of Luminescent Copper(I) Halide Complexes

- Summary of the Application: 1,2-Bis(diphenylphosphino)benzene can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes .

- Methods of Application or Experimental Procedures: The synthesis involves the use of 1,2-Bis(diphenylphosphino)benzene as a chelating ligand . The specific experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome of the synthesis is luminescent copper(I) halide complexes .

Application 3: Synthesis of Luminescent Copper(I) Halide Complexes

- Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes .

- Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene as a chelating ligand . The specific experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome of the synthesis is luminescent copper(I) halide complexes .

Application 4: Synthesis of Copper-1,4-Bis(diphenylphosphino)benzene Catalyst

- Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used in the synthesis of a copper-1,4-bis(diphenylphosphino)benzene catalyst, which is used for the β-boration of α, β-unsaturated amide .

- Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene in the preparation of the catalyst . The specific experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome of the synthesis is a copper-1,4-bis(diphenylphosphino)benzene catalyst that can be used for the β-boration of α, β-unsaturated amide .

Application 5: Synthesis of Luminescent Copper(I) Halide Complexes

- Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes .

- Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene as a chelating ligand . The specific experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome of the synthesis is luminescent copper(I) halide complexes .

Application 6: Synthesis of Copper-1,4-Bis(diphenylphosphino)benzene Catalyst

- Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used in the synthesis of a copper-1,4-bis(diphenylphosphino)benzene catalyst, which is used for the β-boration of α, β-unsaturated amide .

- Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene in the preparation of the catalyst . The specific experimental procedures are not detailed in the source .

- Results or Outcomes: The outcome of the synthesis is a copper-1,4-bis(diphenylphosphino)benzene catalyst that can be used for the β-boration of α, β-unsaturated amide .

未来方向

The future directions of 1,4-Bis(diphenylphosphino)benzene research could involve its further use in the pharmaceutical industry, given its promising results in drug development . Additionally, its role as a ligand in the synthesis of transition metal complexes presents opportunities for exploration in various chemical reactions .

属性

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(diphenylphosphino)benzene | |

CAS RN |

1179-06-2 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)